3-chloro-N-[(2Z)-3-[(2-hydroxyethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide
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Overview
Description
3-chloro-N-[(2Z)-3-[(2-hydroxyethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide is a complex organic compound that features a quinoxaline core, a sulfonamide group, and a hydroxyethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2Z)-3-[(2-hydroxyethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline derivative with chlorosulfonic acid, followed by neutralization with a base.
Hydroxyethylamino Substitution: The final step involves the substitution of the amino group with a hydroxyethyl group using an appropriate reagent such as ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield hydroxyquinoxaline derivatives, while substitution of the chloro group can produce a variety of quinoxaline-based compounds.
Scientific Research Applications
3-chloro-N-[(2Z)-3-[(2-hydroxyethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.
Material Science: It can be used in the synthesis of novel polymers with unique properties, such as enhanced thermal stability and conductivity.
Biological Research: The compound is used as a probe to study enzyme mechanisms and interactions due to its structural complexity.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2Z)-3-[(2-hydroxyethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing their normal function. The hydroxyethylamino group plays a crucial role in this binding process, enhancing the compound’s affinity for the target enzyme.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[(2Z)-3-[(2-hydroxyethyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide: This compound is unique due to its specific substitution pattern and functional groups.
Quinoxaline Derivatives: Other quinoxaline derivatives may lack the sulfonamide or hydroxyethylamino groups, resulting in different chemical and biological properties.
Sulfonamide Compounds: Sulfonamide compounds without the quinoxaline core may not exhibit the same level of biological activity or specificity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15ClN4O3S |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
3-chloro-N-[3-(2-hydroxyethylamino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H15ClN4O3S/c17-11-4-3-5-12(10-11)25(23,24)21-16-15(18-8-9-22)19-13-6-1-2-7-14(13)20-16/h1-7,10,22H,8-9H2,(H,18,19)(H,20,21) |
InChI Key |
IKVMDTZOVHAQKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC(=CC=C3)Cl)NCCO |
Origin of Product |
United States |
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